DT2216: The Platelet-Sparing BCL-XL Degrader
DT2216: The Platelet-Sparing BCL-XL Degrader
A Technical Guide to VHL-Mediated PROTAC Design[1]
Part 1: Executive Summary & Core Directive
The Challenge: BCL-XL (B-cell lymphoma-extra large) is a validated oncogenic target, particularly in T-cell lymphomas and solid tumors.[1] However, its pharmacological inhibition has been historically crippled by a single, dose-limiting toxicity: thrombocytopenia .[2][3] Platelets rely exclusively on BCL-XL for survival.[1][3] Traditional small-molecule inhibitors (SMIs) like Navitoclax (ABT-263) inhibit BCL-XL indiscriminately in both tumors and platelets, causing rapid platelet death.[1]
The Solution (DT2216): DT2216 represents a paradigm shift in drug design, utilizing PROTAC (Proteolysis Targeting Chimera) technology to achieve cell-type selectivity not possible with SMIs. By tethering a BCL-XL binding warhead to a ligand for the Von Hippel-Lindau (VHL) E3 ligase, DT2216 exploits a differential expression profile:
-
Tumor Cells: Express high levels of VHL
DT2216 recruits VHL BCL-XL ubiquitination Degradation.[4][5] -
Platelets: Express minimal/no VHL
No recruitment No degradation Platelets survive.
This guide details the mechanistic architecture, chemical design, and experimental protocols required to validate DT2216 and similar VHL-recruiting degraders.
Part 2: Mechanistic Architecture[3]
The efficacy of DT2216 hinges on the formation of a productive ternary complex (
2.1 The VHL Advantage
The choice of VHL as the E3 ligase is the critical design element.
-
Ubiquity in Cancer: VHL is widely expressed in most solid tumors and hematologic malignancies.
-
Absence in Platelets: Proteomic profiling confirms that human platelets lack functional levels of VHL E3 ligase components. This differential expression provides a "biological logic gate" that prevents on-target toxicity.[1]
2.2 Mechanism of Action Diagram
The following diagram illustrates the differential processing of DT2216 in tumor cells versus platelets.
Caption: Differential mechanism of DT2216. In tumors, VHL recruitment drives degradation. In platelets, lack of VHL prevents degradation.[2][3][6]
Part 3: Chemical Biology & Preclinical Data[1][3][5]
3.1 Chemical Structure
DT2216 is a heterobifunctional molecule composed of:
-
Warhead: An analogue of ABT-263 (Navitoclax) , modified at the piperazine group to allow linker attachment. This moiety retains high affinity for BCL-XL (
nM).[1] -
Linker: A chemically optimized alkyl/polyether chain that spans the distance between the BCL-XL binding pocket and the VHL surface.
-
E3 Ligand: A high-affinity VHL ligand (typically derived from the hydroxyproline-containing HIF-1
peptide sequence).[1]
3.2 Quantitative Performance Profile
The following data summarizes the superiority of DT2216 over the parent inhibitor ABT-263 in T-ALL (T-cell Acute Lymphoblastic Leukemia) models.
| Metric | DT2216 (PROTAC) | ABT-263 (Inhibitor) | Biological Implication |
| Target | BCL-XL (Degrader) | BCL-XL, BCL-2, BCL-W | DT2216 is highly selective for BCL-XL degradation.[1][2][3][4][7][8][9][10][11] |
| MOLT-4 Potency (EC50) | 0.052 µM | ~0.2 - 0.5 µM | PROTACs can function substoichiometrically (catalytic).[1] |
| Degradation (DC50) | ~63 nM | N/A (Occupancy only) | Rapid removal of the survival protein. |
| Platelet Toxicity (EC50) | > 3.0 µM | < 0.1 µM | The "Platelet Sparing" Window. |
| Dmax (Tumor) | > 90% | N/A | Near-total depletion of BCL-XL.[1] |
| Dmax (Platelet) | < 26% | N/A | Minimal impact on platelet BCL-XL levels.[1] |
Data Source: Synthesized from Khan et al. (2019) and He et al. (2020).[1]
Part 4: Experimental Protocols (Technical Guide)
To validate the activity of DT2216 or similar VHL-based degraders, researchers must perform a Differential Degradation Assay . This protocol is the gold standard for confirming the platelet-sparing hypothesis.[1]
Protocol 1: Differential Degradation Assay (Tumor vs. Platelet)
Objective: Quantify BCL-XL degradation efficiency in tumor cells (MOLT-4) versus human platelets to calculate the therapeutic index.
Reagents:
-
DT2216 (Stock: 10 mM in DMSO).[4]
-
MOLT-4 cells (ATCC).[1]
-
Fresh human platelets (isolated from PRP - Platelet Rich Plasma).[1]
-
Antibodies: Anti-BCL-XL (CST #2764), Anti-VHL (CST #68547), Anti-GAPDH (Loading Control).[1]
Workflow:
-
Cell Preparation:
-
MOLT-4: Seed at
cells/mL in RPMI-1640 + 10% FBS. -
Platelets: Isolate fresh platelets from whole blood via centrifugation (200g x 20 min). Resuspend in Tyrode’s buffer. Crucial: Avoid activation; use plasticware, not glass.
-
-
Treatment:
-
Treat both cell types with a dose titration of DT2216: 0, 10, 100, 1000 nM.
-
Include ABT-263 (1 µM) as a positive control for binding/toxicity (though it won't degrade).[1]
-
Incubate for 16 hours at 37°C.
-
-
Lysis & Western Blot:
-
Analysis:
-
Quantify bands using densitometry (ImageJ).[1]
-
Calculate
(Maximum degradation) and (Concentration for 50% degradation). -
Success Criteria: MOLT-4
, Platelet .
-
Protocol 2: Experimental Workflow Visualization
Caption: Workflow for validating the platelet-sparing activity of DT2216 via differential degradation.
Part 5: Translational Status & Future Outlook
DT2216 has successfully transitioned from preclinical validation to clinical trials.[15] Its development highlights the importance of "tissue-specific E3 ligase selection" in PROTAC design.[1]
-
Clinical Trials:
-
Phase 1 (NCT04886622): Dose escalation study in advanced solid tumors. Established safety profile and RP2D (Recommended Phase 2 Dose).
-
Phase 1b/2 (NCT06964009): Investigating DT2216 in combination with chemotherapy for platinum-resistant ovarian cancer.[1]
-
FDA Status: Granted Fast Track designation for relapsed/refractory T-cell lymphomas.[1][16]
-
-
Resistance Mechanisms: While rare, resistance to DT2216 in T-ALL cell lines has been observed.[4][10] Unlike inhibitor resistance (often due to mutations in the binding pocket), PROTAC resistance correlates with impaired degradation machinery or reduced VHL functionality, rather than initial BCL-XL levels [4].
Part 6: References
-
Khan, S., et al. (2019).[13] A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity.[1][3][8][11][13] Nature Medicine.[8][13] [Link]
-
He, Y., et al. (2020). DT2216—a Bcl-xL-specific degrader is highly active against Bcl-xL-dependent T cell lymphomas.[1][3][7][8][9][12] Journal of Hematology & Oncology.[3] [Link][1]
-
Kolb, R., et al. (2021). Proteolysis-targeting chimera against BCL-XL destroys tumor-infiltrating regulatory T cells.[1] Nature Communications. [Link]
-
Thummuri, D., et al. (2022). Resistance to the BCL-XL Degrader DT2216 in T-cell Acute Lymphoblastic Leukemia is Rare and Correlates with Decreased BCL-XL Proteolysis.[1][4][10] Cancer Chemotherapy and Pharmacology.[3][4][6][8][10][14][15][16] [Link]
-
ClinicalTrials.gov. (2021).[16] A Study of DT2216 in Relapsed/Refractory Malignancies.[6][14][15][16][17] Identifier: NCT04886622.[6][15][16] [Link][1][6]
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- 8. medchemexpress.com [medchemexpress.com]
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